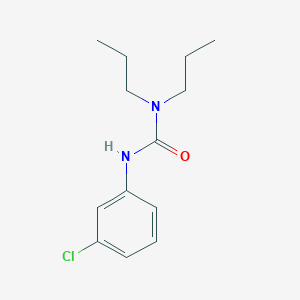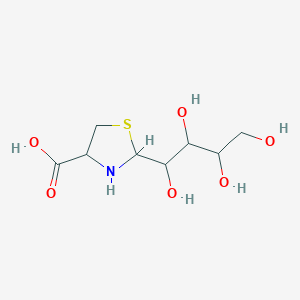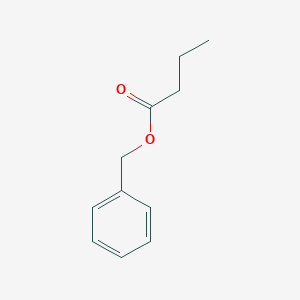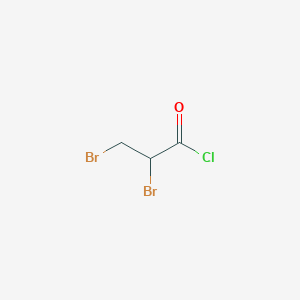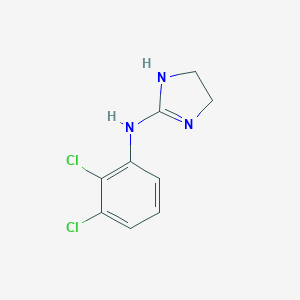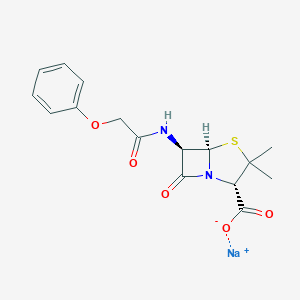
Phenoxymethylpenicillin sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxymethylpenicillin sodium is a type of antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of drugs known as penicillins, which are derived from the fungus Penicillium. Phenoxymethylpenicillin sodium is a salt form of penicillin, which is more stable and has better solubility in water.
Wissenschaftliche Forschungsanwendungen
1. Enhanced Drug Monitoring
Phenoxymethylpenicillin's effectiveness can be monitored in real-time using minimally invasive microneedle-based β-lactam biosensors. This technology allows for more precise and individualized antibiotic dosing, as demonstrated in a first-in-human evaluation using healthy volunteers (Rawson et al., 2019).
2. Treatment of Lyme Borreliosis
Phenoxymethylpenicillin has been shown to be effective in treating erythema migrans, a symptom of Lyme borreliosis. A study demonstrated that a 3-week course of treatment with phenoxymethylpenicillin is as effective as minocycline in treating erythema migrans and preventing late symptoms of Lyme borreliosis (Breier et al., 2005).
3. Pharmacokinetic Analysis
Exploratory studies have been conducted on the pharmacokinetics of phenoxymethylpenicillin in adults, aiming to support larger dosing studies. These studies involve determining total and unbound phenoxymethylpenicillin serum concentrations to develop a base population pharmacokinetic model (Rawson et al., 2021).
4. Pregnancy Safety Evaluation
Research indicates that oral phenoxymethylpenicillin treatment during pregnancy presents very little, if any, teratogenic risk to the fetus. This was concluded from a large population-based study comparing pregnant women with phenoxymethylpenicillin treatment against controls (Czeizel et al., 2000).
5. Bacterial Inhibition
Phenoxymethylpenicillin has been intercalated into a layered double hydroxide, creating a composite with effective anti-bacterial activity. This composite shows promise as a sustained-release anti-bacterial medication (Li et al., 2006).
6. Metabolic Impact Study
A study on the effects of phenoxymethylpenicillin on the host's metabolic phenotype revealed that it can cause dose- and time-dependent changes in urinary metabolites. This suggests a significant role of gut microbiota in regulating host metabolism and the impact of antibiotics like phenoxymethylpenicillin on these processes (Sun et al., 2013).
Eigenschaften
CAS-Nummer |
1098-87-9 |
|---|---|
Produktname |
Phenoxymethylpenicillin sodium |
Molekularformel |
C16H17N2O5S.Na |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
InChI-Schlüssel |
LFBBSWBQNQXKPF-LQDWTQKMSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Andere CAS-Nummern |
1098-87-9 |
Verwandte CAS-Nummern |
87-08-1 (Parent) |
Synonyme |
Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



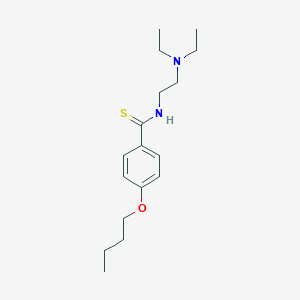
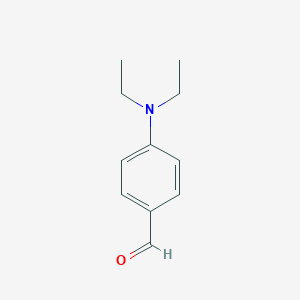
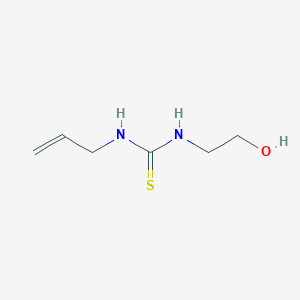
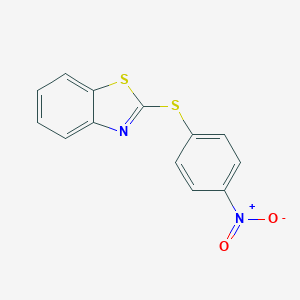
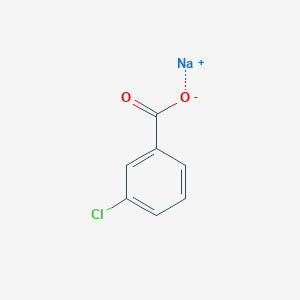
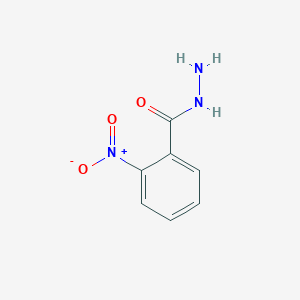
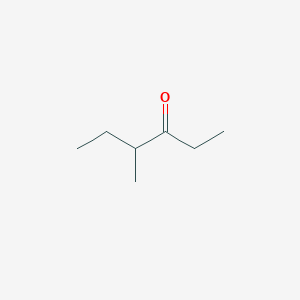
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
